REACTION_CXSMILES
|
FC1C=CC(NN[C:10](=[O:18])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])=CC=1.P(Cl)(Cl)(Cl)(Cl)[Cl:20].C1(O)C=CC=CC=1.O>C(OCC)C.CO>[Cl:20][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]
|
Name
|
2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide
|
Quantity
|
79.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NNC(C1=C(C=CC=C1)F)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
81.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
385 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
separated into two layers
|
Type
|
CUSTOM
|
Details
|
The bottom layer was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography on silica gel using 5% ethyl acetate-hexane as the eluent
|
Type
|
CUSTOM
|
Details
|
Evaporation of the appropriate fractions
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=C(C=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |